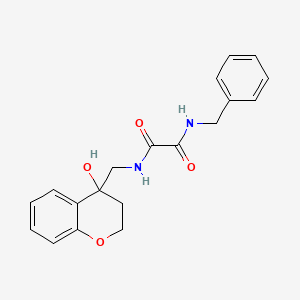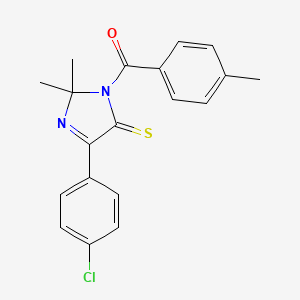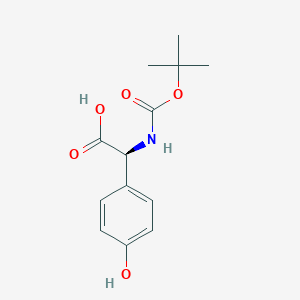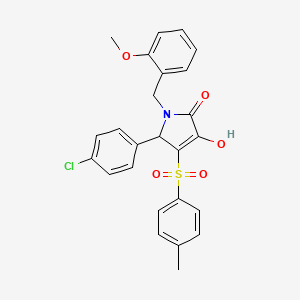
N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzyl-containing compounds is often achieved through methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which afforded inhibitors of cancer cell growth . Another example includes the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate, which involves the formation of linear methylN-(benzylsulfonyl)oxamate followed by cyclization . These methods could potentially be adapted for the synthesis of "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide."
Molecular Structure Analysis
The molecular structure of benzyl-containing compounds can significantly influence their biological activity. For instance, the structure-activity relationship (SAR) studies of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showed that meta-phenoxy substitution of the N-1-benzyl group is important for antiproliferative activity . Similarly, the molecular structure of "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide" would likely play a crucial role in its chemical reactivity and potential biological applications.
Chemical Reactions Analysis
The chemical reactivity of benzyl-containing compounds can vary widely. For example, N-Hydroxy-o-benzenedisulfonimide, a benzyl-containing compound, has been used as a selective oxidizing agent for various substrates, including the oxidation of aldehydes to acids and benzyl alcohols to aldehydes . This suggests that "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide" may also participate in oxidation reactions or serve as an intermediate in synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl-containing compounds are influenced by their molecular structures. For instance, the presence of a benzyl group can affect the solubility, melting point, and stability of the compound. The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides involved ultrasonic mediated N-alkylation, which could suggest that similar conditions might be used to manipulate the physical properties of "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide" .
Aplicaciones Científicas De Investigación
Photopolymerization Applications
A study by Guillaneuf et al. (2010) introduces a novel compound with a chromophore group linked to an aminoxyl function, demonstrating its application in photopolymerization processes. This compound, similar in structural complexity to "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide," showcases the potential for such molecules to be used in nitroxide-mediated photopolymerization (NMP), offering advancements in polymer science and materials engineering (Guillaneuf et al., 2010).
Anticancer and Antimicrobial Agents
Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which, like "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide," belong to a class of compounds with potential biomedical applications. These compounds were found to inhibit cancer cell growth, demonstrating the role of such structures in developing new anticancer and antimicrobial agents (Stefely et al., 2010).
Coordination Polymers and Material Science
Lakshmanan et al. (2022) explored the synthesis, structures, and properties of coordination polymers using semi-rigid bis-pyridyl-bis-amide ligands. The research into these coordination polymers indicates the versatility of oxalamide derivatives in forming complex structures with potential applications in catalysis, material science, and molecular recognition (Lakshmanan et al., 2022).
Radical Scavengers and Antioxidant Properties
Yadav et al. (2014) discussed chromones and their derivatives as radical scavengers, highlighting their potential in preventing cell impairment and diseases related to oxidative stress. The study underlines the importance of the chromone core, present in "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide," for developing antioxidants and therapeutic agents with anti-inflammatory, antidiabetic, and anticancer activities (Yadav et al., 2014).
Propiedades
IUPAC Name |
N-benzyl-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24)10-11-25-16-9-5-4-8-15(16)19/h1-9,24H,10-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOQHKMTVTXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)
![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)
![2-[(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/no-structure.png)
![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)



![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)
![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)